molecular formula C14H10ClFN2O4 B5584278 N-(3-chloro-4-fluorophenyl)-2-(4-nitrophenoxy)acetamide

N-(3-chloro-4-fluorophenyl)-2-(4-nitrophenoxy)acetamide

Cat. No.: B5584278
M. Wt: 324.69 g/mol
InChI Key: ATHNPCJIULGHPL-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-(4-nitrophenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, as well as a nitrophenoxy group attached to the acetamide moiety

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2O4/c15-12-7-9(1-6-13(12)16)17-14(19)8-22-11-4-2-10(3-5-11)18(20)21/h1-7H,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHNPCJIULGHPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-(4-nitrophenoxy)acetamide typically involves the following steps:

    Nitration: The starting material, 4-nitrophenol, undergoes nitration to introduce the nitro group.

    Halogenation: The phenyl ring is then halogenated to introduce the chloro and fluoro substituents.

    Acylation: The halogenated nitrophenol is then reacted with chloroacetyl chloride in the presence of a base to form the acetamide.

The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-(4-nitrophenoxy)acetamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF) or ethanol.

    Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.

Major Products Formed

    Reduction: 3-chloro-4-fluoroaniline and 4-aminophenol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-chloro-4-fluorophenylacetic acid and 4-nitrophenol.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-(4-nitrophenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

N-(3-chloro-4-fluorophenyl)-2-(4-nitrophenoxy)acetamide can be compared with other similar compounds, such as:

    N-(3-chloro-4-fluorophenyl)-2-(4-aminophenoxy)acetamide: Differing by the presence of an amino group instead of a nitro group.

    N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenoxy)acetamide: Differing by the presence of a methoxy group instead of a nitro group.

These similar compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity

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